molecular formula C15H14ClNO3 B5757199 N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide

N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5757199
M. Wt: 291.73 g/mol
InChI Key: UNQVPNAYTKEBBN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it gained popularity in the sports and fitness industry due to its alleged ability to enhance endurance and performance.

Mechanism of Action

N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved lipid and glucose metabolism. Additionally, PPARδ activation has been shown to have anti-inflammatory and anti-atherogenic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models, possibly through the upregulation of genes involved in mitochondrial biogenesis and oxidative metabolism. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of inflammatory diseases such as atherosclerosis.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective agonist of PPARδ, which allows for the specific activation of this receptor without affecting other nuclear receptors. Additionally, it has been extensively studied in animal models, which provides a wealth of information on its pharmacological effects and mechanisms of action. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects on other pathways, which may confound the interpretation of results. Additionally, its use in human studies is limited due to safety concerns and lack of clinical data.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide. One area of focus is the development of more potent and selective PPARδ agonists with fewer off-target effects. Additionally, there is a need for more studies on the safety and efficacy of N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide in human subjects. Finally, there is a need for more research on the potential therapeutic applications of PPARδ agonists in the treatment of metabolic disorders, inflammatory diseases, and cancer.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide involves the reaction of 2-chloroaniline with 2-methoxyphenol in the presence of a base to form 2-(2-methoxyphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. Additionally, it has been shown to increase high-density lipoprotein (HDL) cholesterol levels and decrease triglyceride levels in animal models of dyslipidemia. These effects are thought to be mediated through the activation of PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-8-4-5-9-14(13)20-10-15(18)17-12-7-3-2-6-11(12)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQVPNAYTKEBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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